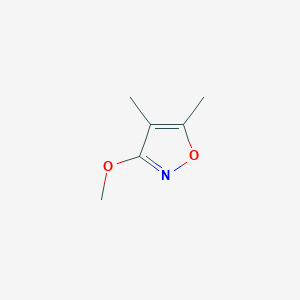
2,4,6-Trihydroxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4. It is a derivative of 2,4,6-trihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trihydroxybenzaldehyde oxime typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding aldehydes or amines.
Substitution: Ethers, esters, and other substituted derivatives.
科学的研究の応用
2,4,6-Trihydroxybenzaldehyde oxime has several scientific research applications:
作用機序
The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of α-glucosidase, a membrane-bound enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
2,4,6-Trihydroxybenzaldehyde: The parent compound, which lacks the oxime group.
2,4,6-Trihydroxyacetophenone: A similar compound with a ketone group instead of an aldehyde.
2,4,6-Trihydroxybenzoic Acid: A carboxylic acid derivative with similar hydroxyl substitution patterns.
Uniqueness: 2,4,6-Trihydroxybenzaldehyde oxime is unique due to its specific combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and act as an antioxidant sets it apart from other similar compounds .
特性
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXAYPJZQMUHY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=NO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)/C=N/O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
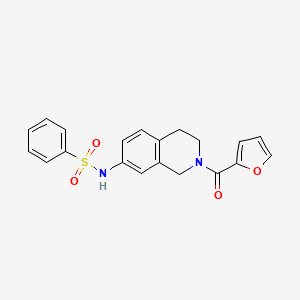
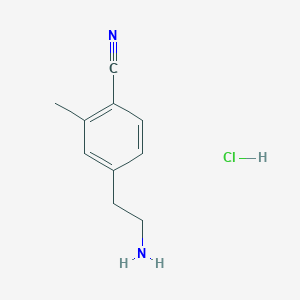
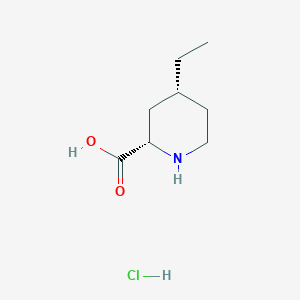

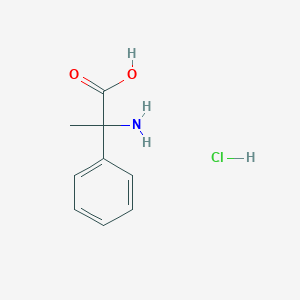

![N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2756715.png)
![4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2756716.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2756722.png)
![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)
![1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2756725.png)
